n-Methylcarboxy-2-chloroacetamidrazone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methylcarboxy-2-chloroacetamidrazone involves the reaction of hydrazinecarboxylic acid with 2-chloro-1-iminoethyl. The reaction typically requires a methyl ester as a reagent and is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment to maintain reaction conditions and ensure the consistency of the product. The compound is often produced in high purity, typically around 98% .
Chemical Reactions Analysis
Types of Reactions
n-Methylcarboxy-2-chloroacetamidrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines .
Scientific Research Applications
n-Methylcarboxy-2-chloroacetamidrazone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of n-Methylcarboxy-2-chloroacetamidrazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in the study of enzyme mechanisms and drug development .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate: This compound shares a similar structure and is used in similar applications.
Hydrazinecarboxylic acid derivatives: These compounds have similar functional groups and are used in organic synthesis.
Uniqueness
n-Methylcarboxy-2-chloroacetamidrazone is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its stability and solubility in water make it particularly useful in various research and industrial applications .
Properties
Molecular Formula |
C4H8ClN3O2 |
---|---|
Molecular Weight |
165.58 g/mol |
IUPAC Name |
(3Z)-3-amino-2-chloro-3-(methylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C4H8ClN3O2/c1-7-8-3(6)2(5)4(9)10/h2,7H,1H3,(H2,6,8)(H,9,10) |
InChI Key |
DLXNVSRGOHFBDV-UHFFFAOYSA-N |
Isomeric SMILES |
CN/N=C(/C(C(=O)O)Cl)\N |
Canonical SMILES |
CNN=C(C(C(=O)O)Cl)N |
Origin of Product |
United States |
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